molecular formula C32H50N8O10S B1147482 ARPHAMENINE A CAS No. 144110-37-2

ARPHAMENINE A

Cat. No.: B1147482
CAS No.: 144110-37-2
M. Wt: 738.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arphamenine A: is a potent inhibitor of aminopeptidases, enzymes that play a crucial role in protein metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arphamenine A can be synthesized through a cell-free system derived from the arphamenine-producing strain, Chromobacterium violaceum BMG361-CF4. The synthesis involves converting L-[14C]-phenylalanine to beta-phenylpyruvic acid using phenylalanine amino-transferase. This intermediate is then converted to benzylsuccinic acid with [14C]-acetyl-CoA and ATP, eventually forming this compound from benzylsuccinic acid and L-[14C]-arginine .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Chromobacterium violaceum in a medium containing L-phenylalanine. The culture is incubated, and isotope-labeled compounds are added at specific times to facilitate the biosynthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Arphamenine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    Arphamenine B: Another inhibitor of aminopeptidases, differing from arphamenine A by the presence of a hydroxyl group.

    Bestatin: A well-known aminopeptidase inhibitor with a different structure but similar inhibitory effects.

    Amastatin: Another aminopeptidase inhibitor used in biochemical research.

Uniqueness: this compound is unique due to its specific inhibitory action on aminopeptidase B, making it a valuable tool for studying protein metabolism and developing therapeutic agents .

Biological Activity

Arphamenine A is a bioactive compound recognized primarily for its role as a specific inhibitor of aminopeptidase B (AP B), an enzyme crucial in peptide metabolism. This article delves into the biological activity of this compound, highlighting its enzymatic inhibition, potential therapeutic applications, and relevant research findings.

This compound is derived from bacterial sources, specifically isolated from the bacterium Chromobacterium sp. The structure of this compound is characterized by its unique chemical composition that allows it to effectively bind to and inhibit aminopeptidase B. The molecular formula and structural details are critical for understanding its interaction with biological systems.

The primary mechanism through which this compound exerts its biological effects is by inhibiting aminopeptidase B. This inhibition affects the hydrolysis of various peptides, including angiotensin peptides, which play significant roles in cardiovascular regulation and fluid balance.

  • Inhibition Studies : Research has shown that this compound significantly inhibits the hydrolysis of arginine-β-naphthylamide by aminopeptidase B, confirming its role as an effective inhibitor .
  • Enzyme Activity : The enzyme activity assays indicated that this compound selectively suppresses dipeptide transport and hydrolysis in renal tissues, demonstrating its potential impact on kidney function .

Cardiovascular Implications

Studies indicate that this compound may influence cardiovascular health through its effects on angiotensin peptide processing. By inhibiting aminopeptidase B, it could alter the levels of active angiotensin peptides, potentially impacting blood pressure regulation and heart function .

Immunomodulatory Properties

This compound has been noted for its moderate effects on cellular immunity. Research indicates that it may enhance immune responses, suggesting a dual role as both an enzyme inhibitor and a modulator of immune function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Cardiac Fibroblasts : In experiments with rat cardiac fibroblasts, this compound was shown to inhibit arginine–aminopeptidase activities, which are involved in the processing of angiotensin peptides. This suggests a potential role in cardiac remodeling processes influenced by angiotensin signaling .
  • Dipeptide Transport Studies : Research demonstrated that this compound could selectively inhibit intestinal dipeptide transport activity, indicating its relevance in digestive physiology and potential implications for nutrient absorption .
  • Comparative Inhibition Studies : In comparative studies with other known inhibitors such as bestatin and amastatin, this compound exhibited a unique binding mode to aminopeptidases, further elucidating its mechanism of action .

Data Table: Summary of Biological Activities

Activity Effect Reference
Aminopeptidase B InhibitionSignificant inhibition
Impact on Angiotensin ProcessingAlters peptide levels
Immune ModulationModerate enhancement
Dipeptide Transport InhibitionSelective suppression

Q & A

Q. How can researchers conduct a systematic literature review to identify gaps in ARPHAMENINE A research?

Answer:
A systematic review should begin by defining search terms (e.g., "this compound pharmacokinetics," "synthetic pathways") across databases like PubMed, Scopus, and SciFinder. Use Boolean operators (AND/OR) to refine results. Inclusion criteria should prioritize peer-reviewed studies published within the last decade, excluding non-peer-reviewed sources like patents or industry reports. Tools like PRISMA frameworks can map study selection, while thematic analysis identifies recurring gaps, such as limited in vivo toxicity data or inconsistent mechanistic models .

Q. What methodologies are effective for elucidating this compound's mechanism of action in preclinical studies?

Answer:
Combined in vitro and in silico approaches are recommended. For in vitro assays, use target-specific binding assays (e.g., surface plasmon resonance) paired with CRISPR-Cas9 gene editing to validate target engagement. Computational methods like molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability. Cross-validate results with orthogonal techniques, such as isothermal titration calorimetry (ITC), to minimize false positives .

Q. How should researchers design experiments to assess this compound's stability under physiological conditions?

Answer:
Adopt a factorial design to test variables like pH (1.2–7.4), temperature (37°C ± 5°C), and enzymatic exposure (e.g., liver microsomes). Use HPLC-UV or LC-MS to quantify degradation products. Include positive controls (e.g., known labile compounds) and negative controls (buffer-only samples). Replicate experiments across three independent batches to account for variability. Advanced studies may incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to human systems .

Q. How can contradictions in this compound's pharmacokinetic data across studies be resolved?

Answer:
Perform a meta-analysis to identify confounding variables, such as dosing regimens (acute vs. chronic) or species-specific metabolism (e.g., murine vs. primate). Stratify data by administration route (oral vs. intravenous) and analytical method (e.g., ELISA vs. mass spectrometry). Conduct in vitro comparative metabolism assays using hepatocytes from multiple species to isolate interspecies differences. Publish raw datasets in repositories like Zenodo to enable independent verification .

Q. What frameworks are recommended for formulating hypotheses about this compound's novel therapeutic applications?

Answer:
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Novelty: "Does this compound inhibit [specific enzyme] in Alzheimer’s-related pathways?"
  • Feasibility: Assess reagent availability and institutional biosafety approvals.
  • Ethical: Ensure animal models align with ARRIVE guidelines. Pilot studies should test dose ranges to minimize unnecessary animal use .

Q. What statistical approaches are suitable for analyzing this compound's dose-response relationships?

Answer:

Method Use Case Considerations
Nonlinear regressionSigmoidal curves (EC50/IC50)Requires ≥8 data points per curve
ANOVA with Tukey’s HSDMulti-group comparisonsControls Type I error
Bayesian hierarchical modelsSparse or heterogeneous dataIncorporates prior knowledge

Validate models using goodness-of-fit tests (e.g., AIC/BIC) and report confidence intervals .

Q. How can reproducibility in this compound synthesis protocols be improved?

Answer:
Document reaction conditions (e.g., solvent purity, catalyst lot numbers) using platforms like LabArchives. Share step-by-step videos via protocols.io . For chiral synthesis, validate enantiomeric purity via circular dichroism (CD) and compare results with independent labs. Implement QC checkpoints (e.g., NMR at intermediate stages) .

Q. What computational strategies evaluate this compound's off-target effects?

Answer:
Leverage Chemoproteomics (activity-based protein profiling) and machine learning models (e.g., Random Forest) trained on PubChem BioAssay data. Use structural alerts (e.g., PAINS filters) to flag promiscuous binders. Validate predictions with high-content screening (HCS) in relevant cell lines .

Q. What are best practices for reporting this compound's in vitro toxicity results?

Answer:
Follow OECD guidelines (e.g., Test No. 429 for skin sensitization). Report IC50 values with 95% CIs and cell line authentication details (e.g., STR profiling). Differentiate between cytotoxic and specific effects using rescue experiments (e.g., caspase inhibitors). Use MIAME standards for microarray data .

Q. How can multi-omics data be integrated to study this compound's systemic effects?

Answer:
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) via pathway enrichment tools (IPA, MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Use longitudinal sampling to capture dynamic responses and validate findings with transgenic models .

Properties

CAS No.

144110-37-2

Molecular Formula

C32H50N8O10S

Molecular Weight

738.85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.